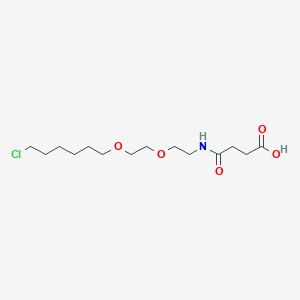
5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-amine
Overview
Description
5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-amine is a useful research compound. Its molecular formula is C9H9N3S and its molecular weight is 191.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dynamic Tautomerism and Chemical Properties
Research on similar compounds such as N-(Pyridin-2-yl)thiazol-2-amine has demonstrated the existence of dynamic tautomerism and divalent N(I) character within these molecules. Quantum chemical analysis reveals competitive isomeric structures, suggesting a rich area of study for electronic properties and reactivity, which could impact their use in medicinal chemistry and materials science (Bhatia, Malkhede, & Bharatam, 2013).
Anticancer Activity
A series of compounds related to "5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-amine" have been synthesized and evaluated for their anticancer activity. These studies have identified several derivatives with significant cytotoxicity against various cancer cell lines, indicating the potential for these compounds to serve as leads in the development of new anticancer agents (Abdo & Kamel, 2015).
Structural Characterization and Crystallography
The structural characterization of related 2-aminothiazoles through X-ray crystallography has provided insights into their molecular structures, revealing polymorphism and diverse hydrogen bonding patterns. Such studies are crucial for understanding the physicochemical properties of these compounds, which can influence their biological activity and solubility (Böck et al., 2020).
Antimicrobial and Antifungal Activities
Research on derivatives starting from isonicotinic acid hydrazide has shown that these compounds possess antimicrobial and antifungal activities. This suggests that "this compound" and its analogs could be explored further as potential antimicrobial and antifungal agents, contributing to the fight against infectious diseases (Bayrak et al., 2009).
Novel Synthesis Methods and Chemical Reactivity
The development of new synthetic methodologies for related heterocyclic compounds, employing eco-friendly techniques such as microwave irradiation, underscores the importance of "this compound" in organic synthesis. These methods offer efficient routes to diverse heterocycles, highlighting the compound's role in advancing synthetic organic chemistry (Rizk et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle . This suggests that 5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-amine may also target protein kinases or other enzymes involved in cell cycle regulation.
Mode of Action
Compounds with similar structures have been found to inhibit cdk2, which suggests that this compound may interact with its targets by binding to the active site and inhibiting the enzyme’s activity .
Biochemical Pathways
Inhibition of CDK2 can halt cell cycle progression, preventing cells from entering the S phase and undergoing DNA replication .
Result of Action
If this compound acts as a cdk2 inhibitor, it could potentially halt cell cycle progression, leading to a decrease in cell proliferation .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the thiazole derivative .
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-amine at different dosages in animal models have not been reported. Studies on related thiazole derivatives suggest that these compounds can have varying effects at different dosages, including potential toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
5-methyl-2-pyridin-3-yl-1,3-thiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-6-8(10)12-9(13-6)7-3-2-4-11-5-7/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSONEPPDZBYYHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Chlorophenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1530613.png)



![[4-(Methoxymethyl)oxan-4-yl]methanamine](/img/structure/B1530617.png)

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide](/img/structure/B1530619.png)
![2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione](/img/structure/B1530620.png)
![4-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1530621.png)



![1-{2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1530629.png)
